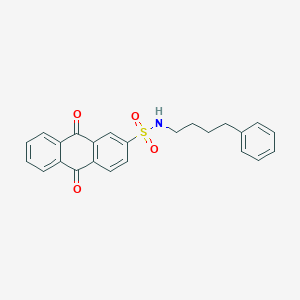
9,10-dioxo-N-(4-phenylbutyl)-9,10-dihydroanthracene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-dioxo-N-(4-phenylbutyl)-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound that belongs to the class of anthracenesulfonamides This compound is characterized by the presence of a sulfonamide group attached to an anthracene core, which is further substituted with a phenylbutyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dioxo-N-(4-phenylbutyl)-9,10-dihydroanthracene-2-sulfonamide typically involves multiple steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the anthracene derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Phenylbutyl Group: The phenylbutyl group is attached via a nucleophilic substitution reaction, where the anthracene sulfonamide is reacted with a phenylbutyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine, or reduce the anthracene core to dihydroanthracene derivatives.
Substitution: The phenylbutyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroanthracene derivatives and amines.
Substitution: Various substituted anthracenesulfonamides.
科学研究应用
9,10-dioxo-N-(4-phenylbutyl)-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is explored for use in organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
作用机制
The mechanism of action of 9,10-dioxo-N-(4-phenylbutyl)-9,10-dihydroanthracene-2-sulfonamide involves its interaction with biological macromolecules:
Molecular Targets: The compound targets DNA and certain enzymes, leading to inhibition of their function.
Pathways Involved: It can induce apoptosis in cancer cells by activating caspase pathways and inhibiting DNA replication.
相似化合物的比较
Similar Compounds
9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide: Lacks the phenylbutyl group, leading to different biological activity.
N-(4-phenylbutyl)-9,10-dihydro-2-anthracenesulfonamide: Lacks the dioxo groups, affecting its electronic properties.
Uniqueness
9,10-dioxo-N-(4-phenylbutyl)-9,10-dihydroanthracene-2-sulfonamide is unique due to the combination of the anthracene core, sulfonamide group, and phenylbutyl substitution, which confer distinct electronic and biological properties.
属性
分子式 |
C24H21NO4S |
|---|---|
分子量 |
419.5g/mol |
IUPAC 名称 |
9,10-dioxo-N-(4-phenylbutyl)anthracene-2-sulfonamide |
InChI |
InChI=1S/C24H21NO4S/c26-23-19-11-4-5-12-20(19)24(27)22-16-18(13-14-21(22)23)30(28,29)25-15-7-6-10-17-8-2-1-3-9-17/h1-5,8-9,11-14,16,25H,6-7,10,15H2 |
InChI 键 |
NKLUETGFUZBUNQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCCNS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
规范 SMILES |
C1=CC=C(C=C1)CCCCNS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


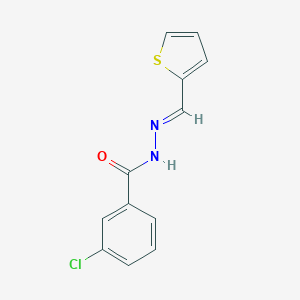
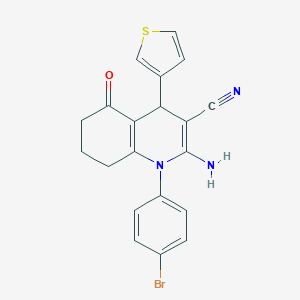

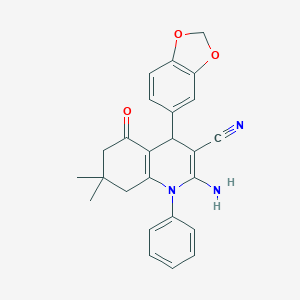
![1-(4-Methoxyphenyl)-4-[(3-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B392761.png)
![Ethyl 3-[(3,5-dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate](/img/structure/B392762.png)
![2-Amino-1-(4-bromophenyl)-4-[4-(diethylamino)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392763.png)
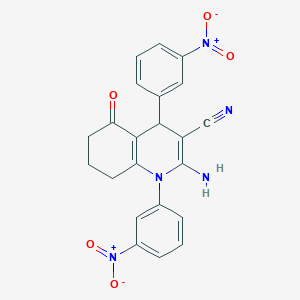
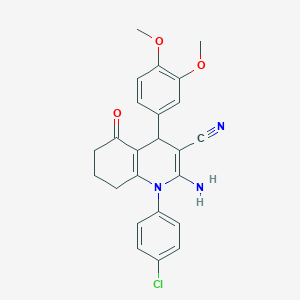
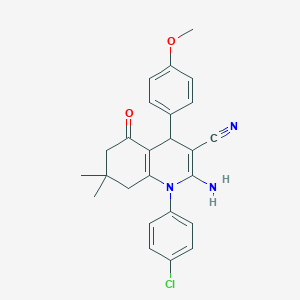
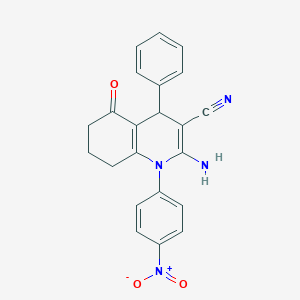
![6-{3,5-bisnitrophenyl}-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B392769.png)
![4-[(3-Methylphenyl)imino]-1-[3-(trifluoromethyl)phenyl]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B392777.png)
![2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{2-[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]ETHYL}ACETAMIDE](/img/structure/B392778.png)
